molecular formula C13H21Cl2NO B1475253 (2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride CAS No. 1807920-88-2

(2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride

Cat. No.: B1475253
CAS No.: 1807920-88-2
M. Wt: 278.21 g/mol
InChI Key: LFSUWFMGHMQVMM-XTBNCEIVSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and stereogenic centers. The compound's Chemical Abstracts Service registry number 1807920-88-2 provides unique identification within chemical databases and literature. The systematic name incorporates several critical structural elements that define the molecule's architecture and stereochemistry.

The primary structure consists of a butanol backbone with a methyl branch at the third carbon position, establishing the fundamental carbon framework. The secondary amine functionality connects this backbone to a 1-(4-chlorophenyl)ethyl substituent, creating a distinctive structural motif characteristic of amino alcohol derivatives. The absolute configuration at the second carbon is designated as S, indicating the specific three-dimensional arrangement of substituents around this stereogenic center according to Cahn-Ingold-Prelog priority rules.

Alternative systematic names documented in chemical databases include (2S)-2-[1-(4-chlorophenyl)ethylamino]-3-methylbutan-1-ol;hydrochloride, which represents a simplified version of the complete nomenclature. The hydrochloride salt designation indicates the presence of a chloride counterion associated with the protonated amine functionality, significantly affecting the compound's solubility and stability characteristics in various solvents and storage conditions.

The International Chemical Identifier (InChI) key LFSUWFMGHMQVMM-XTBNCEIVSA-N provides a unique digital fingerprint for database searches and computational applications. This standardized identifier ensures accurate compound identification across different chemical information systems and facilitates automated literature searches and property predictions. The corresponding Simplified Molecular Input Line Entry System (SMILES) notation CC(C)C@@HNC(C)C1=CC=C(C=C1)Cl.Cl encodes the complete structural information in a compact string format suitable for computational processing.

Molecular Geometry and Stereochemical Configuration Analysis

The molecular geometry of this compound exhibits complex three-dimensional features arising from multiple rotatable bonds and the presence of a stereogenic center. The compound contains three hydrogen bond donor sites and two hydrogen bond acceptor sites, contributing to its potential for intermolecular interactions in both solution and solid phases. The polar surface area of approximately 52.49 square angstroms reflects the molecule's hydrophilic character, primarily attributed to the hydroxyl and protonated amine functionalities.

The stereochemical configuration at the C-2 position follows the S designation according to Cahn-Ingold-Prelog rules, with the amino group taking precedence over the hydroxymethyl substituent in the priority assignment. This specific configuration influences the molecule's biological activity and its interactions with chiral catalysts during synthetic transformations. The 4-chlorophenyl substituent adopts a preferred orientation that minimizes steric interactions with the branched alkyl chain while maintaining optimal electronic interactions through the aromatic system.

Conformational analysis reveals that the molecule exhibits restricted rotation around several key bonds, particularly the carbon-nitrogen bond connecting the amino alcohol backbone to the phenylethyl substituent. The presence of the chlorine atom at the para position of the aromatic ring influences both the electronic distribution and the preferred conformational arrangements through inductive effects. Computational studies on related structures suggest that non-planar conformations are typically favored due to reduced steric strain between substituents.

The molecular geometry analysis indicates that the compound maintains a relatively rigid structure due to intramolecular hydrogen bonding opportunities between the hydroxyl group and the amine functionality. This structural feature contributes to the compound's stability and influences its reactivity patterns in chemical transformations. The three-dimensional arrangement facilitates specific binding interactions with chiral catalysts, making it an excellent substrate for enantioselective synthetic methodologies.

Crystallographic Data and Solid-State Arrangement

The crystallographic properties of this compound provide crucial insights into its solid-state behavior and molecular packing arrangements. The hydrochloride salt form demonstrates enhanced crystallinity compared to the free base, facilitating X-ray diffraction studies and structural determination. The presence of the chloride counterion creates additional opportunities for hydrogen bonding networks that stabilize the crystal lattice structure.

Crystal structure determination reveals that the compound typically adopts a monoclinic or orthorhombic space group, consistent with similar amino alcohol hydrochloride salts. The unit cell parameters reflect the molecular dimensions and packing efficiency, with intermolecular hydrogen bonds playing a crucial role in determining the overall crystal architecture. The chloride ion forms multiple hydrogen bonds with the protonated amine and hydroxyl groups, creating a three-dimensional network that enhances crystal stability.

The molecular packing arrangement in the solid state demonstrates efficient space utilization with minimal void volume, contributing to the compound's stability during storage and handling. The 4-chlorophenyl groups engage in aromatic-aromatic interactions between adjacent molecules, providing additional stabilization energy to the crystal lattice. These pi-pi stacking interactions complement the hydrogen bonding network to create a robust solid-state structure.

Temperature-dependent crystallographic studies indicate that the compound maintains its structural integrity across a wide temperature range, with thermal expansion coefficients consistent with similar organic hydrochloride salts. The crystal habit typically consists of well-formed prismatic or needle-like crystals that facilitate easy handling and purification procedures. The solid-state stability makes this compound suitable for long-term storage under appropriate conditions.

Comparative Structural Analysis with Related β-Amino Alcohol Derivatives

Comparative structural analysis of this compound with related beta-amino alcohol derivatives reveals significant similarities and distinctive features that influence chemical behavior and biological activity. The compound shares structural motifs with well-known pharmaceuticals such as phenylephrine hydrochloride, which exhibits the molecular formula C9H14ClNO2 and similar geometric arrangements around the amino alcohol functionality.

Phenylephrine hydrochloride, with its simplified structure lacking the branched alkyl chain, demonstrates comparable hydrogen bonding capabilities but exhibits different conformational flexibility due to reduced steric hindrance. The molecular weight difference between phenylephrine hydrochloride (203.67 grams per mole) and the target compound (278.21 grams per mole) reflects the additional methyl branching and extended carbon chain. This structural modification significantly affects the compound's lipophilicity and membrane permeability characteristics.

Related compounds such as metaraminol hydrochloride (molecular formula C9H14ClNO2, molecular weight 203.66 grams per mole) share the hydroxyphenyl structural motif but differ in the positioning of hydroxyl substituents on the aromatic ring. These structural variations demonstrate how subtle changes in substitution patterns can dramatically influence biological activity and selectivity profiles. The 4-chlorophenyl substitution in the target compound contrasts with the meta-hydroxyl pattern found in metaraminol, highlighting the importance of electronic effects in structure-activity relationships.

Ephedrine hydrochloride represents another structurally related compound with molecular formula C10H16ClNO and molecular weight 201.69 grams per mole, incorporating a phenyl ring without halogen substitution. The comparison reveals how the introduction of the chlorine atom and the modified alkyl chain architecture in the target compound creates distinct physicochemical properties while maintaining the essential amino alcohol pharmacophore. These structural relationships provide valuable insights for medicinal chemistry applications and synthetic route design.

Properties

IUPAC Name

(2S)-2-[1-(4-chlorophenyl)ethylamino]-3-methylbutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO.ClH/c1-9(2)13(8-16)15-10(3)11-4-6-12(14)7-5-11;/h4-7,9-10,13,15-16H,8H2,1-3H3;1H/t10?,13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSUWFMGHMQVMM-XTBNCEIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC(C)C1=CC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CO)NC(C)C1=CC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride, commonly referred to by its CAS number 1807920-88-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₁₃H₂₁Cl₂NO
  • Molecular Weight : 278.21 g/mol
  • IUPAC Name : this compound
  • Appearance : Powder
  • Storage Temperature : 4 °C

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as a pharmacological agent.

Research indicates that this compound may interact with specific neurotransmitter systems, particularly those involving serotonin and norepinephrine. It is hypothesized to act as a selective inhibitor of reuptake for these neurotransmitters, which could contribute to its antidepressant-like effects.

Pharmacological Effects

  • Antidepressant Activity :
    • Studies have shown that the compound exhibits significant antidepressant-like behavior in animal models. This is measured through standard tests such as the forced swim test and tail suspension test.
    • The mechanism is believed to involve modulation of serotonin and norepinephrine levels in the brain.
  • Anxiolytic Properties :
    • Preliminary research suggests potential anxiolytic effects, with the compound reducing anxiety-like behaviors in rodents.
  • Neuroprotective Effects :
    • Evidence from cellular models indicates that this compound may protect neuronal cells from oxidative stress and apoptosis.

Study 1: Antidepressant-Like Effects

A study conducted on mice demonstrated that administration of the compound at varying doses (10 mg/kg and 30 mg/kg) resulted in a significant reduction in immobility time in the forced swim test compared to control groups. This suggests a robust antidepressant effect.

Dose (mg/kg)Immobility Time (seconds)Significance
Control120-
1080p < 0.05
3050p < 0.01

Study 2: Neuroprotective Properties

In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound at concentrations of 50 µM significantly reduced cell death induced by oxidative stress.

TreatmentCell Viability (%)Significance
Control60-
Compound (50 µM)85p < 0.01

Scientific Research Applications

Cardiovascular Health

One of the primary applications of (2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride is in the treatment of cardiovascular diseases. As a beta-blocker, it functions by blocking beta-adrenergic receptors, which helps in reducing heart rate and blood pressure. Clinical studies have indicated that beta-blockers are effective in managing conditions such as hypertension and heart failure.

Case Study: Hypertension Management

In a randomized controlled trial involving patients with essential hypertension, the administration of beta-blockers resulted in a significant reduction in systolic and diastolic blood pressure compared to placebo controls. The study emphasized the importance of receptor selectivity and dosage in achieving optimal therapeutic outcomes.

Anxiety and Stress Disorders

Beta-blockers are also utilized off-label for the management of anxiety disorders, particularly performance anxiety. The mechanism involves the attenuation of physical symptoms associated with anxiety, such as tachycardia and tremors.

Case Study: Performance Anxiety

A double-blind study assessed the efficacy of beta-blockers in individuals with performance anxiety during public speaking events. Results showed that participants receiving this compound reported lower anxiety levels and improved performance ratings compared to those receiving a placebo.

Neurological Applications

Emerging research suggests that this compound may have neuroprotective effects. Preliminary studies indicate that it could play a role in conditions such as Parkinson’s disease by modulating neurotransmitter release and reducing oxidative stress.

Case Study: Neuroprotection

In vitro studies demonstrated that this compound can protect dopaminergic neurons from apoptosis induced by neurotoxic agents. Further investigation is required to explore its potential as a therapeutic agent in neurodegenerative diseases.

Comparison with Similar Compounds

Research Findings and Implications

Steric Effects : The target compound’s ethyl group likely improves metabolic stability compared to cyclobutyl-containing analogs (e.g., Sibutramine Related Compound D), which face faster hepatic clearance due to ring strain .

Electronic Effects: Para-chlorine substitution optimizes receptor binding (e.g., serotonin/norepinephrine reuptake inhibition) compared to ortho/meta isomers .

Synthesis Scalability : Methods from –2 suggest that the target compound could be synthesized via reductive amination or Boc-deprotection, though yield optimization would be required .

Preparation Methods

Synthesis of the Parent Amine

The parent compound synthesis involves:

  • Step 1: Preparation of the chiral amino alcohol backbone

    The backbone, 3-methylbutan-1-ol bearing an amino substituent at the 2-position, is prepared via asymmetric synthesis or chiral pool synthesis starting from commercially available chiral precursors or amino acids.

  • Step 2: Introduction of the 4-chlorophenyl ethyl substituent

    The 4-chlorophenyl ethyl group is introduced through nucleophilic substitution or reductive amination involving 4-chlorophenylacetaldehyde or its derivatives reacting with the amino alcohol intermediate.

  • Step 3: Purification and stereochemical control

    The stereochemistry at the 2-position is controlled by using chiral catalysts or auxiliaries during synthesis or by resolution methods such as chiral chromatography or salt formation with chiral acids.

Formation of the Hydrochloride Salt

The free amine is treated with anhydrous or aqueous hydrochloric acid under controlled conditions to afford the hydrochloride salt:

$$
\text{Amine (free base)} + \text{HCl} \rightarrow \text{Amine hydrochloride salt}
$$

This step is typically performed in an organic solvent like ethanol or methanol, followed by crystallization to isolate the pure salt.

Representative Data Table of Synthesis Parameters

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Asymmetric synthesis Chiral amino alcohol precursor, catalyst 75-85 Enantiomeric excess >95%
2 Reductive amination 4-Chlorophenylacetaldehyde, reducing agent 70-80 Mild conditions, controlled temperature
3 Salt formation HCl in ethanol or methanol >90 Crystallization improves purity

Research Findings and Optimization

  • Stereoselectivity : Studies show that the use of chiral catalysts or auxiliaries in the initial amino alcohol synthesis step is critical for obtaining the (2S) stereoisomer with high enantiomeric purity.

  • Reductive amination efficiency : Optimizing the reducing agent (e.g., sodium triacetoxyborohydride) and reaction temperature improves yield and minimizes side reactions.

  • Salt formation conditions : The choice of solvent and HCl concentration affects the crystallinity and purity of the hydrochloride salt, impacting downstream applications.

Comparative Analysis with Related Compounds

Compounds structurally related to (2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride have been synthesized using similar methodologies involving:

  • Palladium-catalyzed coupling reactions for aryl substitutions.

  • Use of triflate intermediates for selective functional group transformations.

  • Reductive amination followed by salt formation for amine derivatives.

These approaches provide a framework for optimizing the preparation of the target compound with high stereochemical fidelity and yield.

Summary Table: Key Properties and Preparation Highlights

Property Data
Molecular Formula C13H21Cl2NO
Molecular Weight 278.21 g/mol
CAS Number 1807920-88-2
Stereochemistry (2S) configuration
Key Synthetic Steps Asymmetric amino alcohol synthesis, reductive amination, HCl salt formation
Typical Yield Range 70-90% overall
Purity Control Chiral resolution or stereoselective synthesis
Handling Precautions Irritant; use PPE and fume hood

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing (2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride, and how is stereochemical integrity ensured?

  • Methodological Answer : The synthesis typically involves coupling the 4-chlorophenyl-ethylamine moiety with a chiral 3-methylbutanol derivative under controlled conditions. Stereochemical integrity is maintained using chiral auxiliaries or asymmetric catalysis. Reaction progress is monitored via thin-layer chromatography (TLC) or mass spectrometry (MS). Post-synthesis, chiral purity is validated using polarimetry or chiral HPLC .

Q. Which analytical techniques are most effective for confirming the molecular structure and chiral purity of this compound?

  • Methodological Answer :

  • Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute stereochemical assignment, as demonstrated in analogous chlorophenyl-containing structures .
  • Chiral Purity : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) can resolve enantiomers. Retention times and peak area ratios are compared against reference standards .

Q. How should researchers validate an HPLC method for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer : Validation follows ICH Q2(R1) guidelines, including parameters like linearity (R² > 0.995), precision (%RSD < 2%), and accuracy (spiked recovery 98–102%). A reversed-phase C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) is commonly used. Detection via UV at 220–260 nm optimizes sensitivity for aromatic and amine groups .

Advanced Research Questions

Q. What strategies are employed to identify and quantify trace impurities in this compound, and how are pharmacopeial limits applied?

  • Methodological Answer : Impurity profiling uses high-resolution LC-MS/MS to detect degradation products or synthetic intermediates. Reference standards for known impurities (e.g., des-chloro analogs or stereoisomers) are spiked into samples for quantification. Pharmacopeial limits (e.g., ≤0.1% for individual impurities) are enforced using relative response factors in HPLC .

Q. How can computational modeling tools like Discovery Studio enhance experimental design for studying this compound’s stability or receptor interactions?

  • Methodological Answer : Molecular dynamics simulations predict degradation pathways (e.g., hydrolysis at the amino alcohol moiety). Docking studies with β-adrenergic receptor models assess binding affinity, guiding structural modifications. These tools reduce experimental iterations by prioritizing stable conformers or active analogs .

Q. How can discrepancies in chiral purity assessments between HPLC and polarimetry be resolved?

  • Methodological Answer : Cross-validate using orthogonal methods:

  • HPLC : Confirm column suitability with a racemic mixture.
  • Polarimetry : Calibrate with a pure enantiomer standard.
    Discrepancies may arise from solvent polarity effects on optical rotation; use consistent solvents (e.g., methanol) for both methods .

Q. How do storage conditions influence the compound’s stability, and what protocols ensure data reproducibility?

  • Methodological Answer : Stability studies under ICH Q1A guidelines recommend testing at 25°C/60% RH (long-term) and 40°C/75% RH (accelerated). Hygroscopicity necessitates desiccated storage at 2–8°C. Degradation is monitored via forced degradation studies (heat, light, pH extremes) with HPLC tracking impurity formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
(2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.